molecular formula C10H18F2N2O B6628112 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone

1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone

Cat. No. B6628112
M. Wt: 220.26 g/mol
InChI Key: XXUIOCMDCDRJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone, also known as DFPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DFPE is a derivative of piperidine and is a highly selective and potent inhibitor of the dopamine transporter (DAT).

Mechanism of Action

1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone works by binding to the dopamine transporter and blocking its ability to reuptake dopamine from the synaptic cleft. This leads to an increase in extracellular dopamine levels, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects, including increasing locomotor activity and reward-seeking behavior in animal models. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including addiction, depression, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone in lab experiments is its high selectivity and potency as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone is that it is a relatively new compound and its long-term effects on neuronal activity and behavior are not yet fully understood.

Future Directions

There are many potential future directions for research on 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone. One area of interest is in understanding the long-term effects of 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone on neuronal activity and behavior. Another area of interest is in exploring the potential applications of 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone.

Synthesis Methods

1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone can be synthesized by reacting 1,1-difluoropropan-2-amine with 4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain pure 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone.

Scientific Research Applications

1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a highly selective and potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This makes 1-[4-(1,1-Difluoropropan-2-ylamino)piperidin-1-yl]ethanone a valuable tool for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

1-[4-(1,1-difluoropropan-2-ylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-7(10(11)12)13-9-3-5-14(6-4-9)8(2)15/h7,9-10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUIOCMDCDRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)NC1CCN(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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